molecular formula C21H29N5O4S2 B2986123 Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 941920-72-5

Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2986123
CAS No.: 941920-72-5
M. Wt: 479.61
InChI Key: MYRVYMJXSFHQJD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H29N5O4S2 and its molecular weight is 479.61. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S2/c1-5-30-19(28)17-13(2)22-20(32-17)23-16(27)12-31-18-14-8-6-7-9-15(14)26(21(29)24-18)11-10-25(3)4/h5-12H2,1-4H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRVYMJXSFHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing research findings, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a hexahydroquinazoline ring that contributes to its biological activity.
  • Functional Groups : It contains a thioacetamido group and a methylthiazole carboxylate, which are crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thio group suggests potential inhibitory action on certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Given its structure, it may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound’s antitumor properties. For instance:

  • Cell Viability Assays : In vitro tests demonstrated that at concentrations of 50 μM, the compound significantly reduced cell viability in cancer cell lines such as HT1080 fibrosarcoma cells. This suggests a potential role in cancer therapy by inhibiting tumor cell proliferation .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • Cytokine Production : In experiments where macrophages were treated with the compound, there was a notable decrease in pro-inflammatory cytokines like TNF-alpha and IL-6. This indicates that it may modulate immune responses .

Case Study 1: Antitumor Efficacy in HT1080 Cells

In a controlled study, HT1080 cells were treated with varying concentrations of the compound. The results indicated:

Concentration (μM)Cell Viability (%)
0100
1085
5060
10030

The data suggest a dose-dependent reduction in cell viability, confirming the compound's potential as an antitumor agent .

Case Study 2: Anti-inflammatory Response in Macrophages

Another study evaluated the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The findings were as follows:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound (50 μM)200150

These results indicate that treatment with the compound significantly reduced cytokine levels compared to controls .

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